molecular formula C13H17ClN2O3 B13650470 Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride

Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B13650470
M. Wt: 284.74 g/mol
InChI Key: XEXLBAVGJNOWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is an organic compound with the molecular formula C13H17ClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Esterification: The carboxylate group is esterified using methanol and an acid catalyst.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid methyl ester
  • (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate

Uniqueness

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H16N2O3.ClH/c1-18-13(17)11-7-10(14)8-15(11)12(16)9-5-3-2-4-6-9;/h2-6,10-11H,7-8,14H2,1H3;1H

InChI Key

XEXLBAVGJNOWOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.